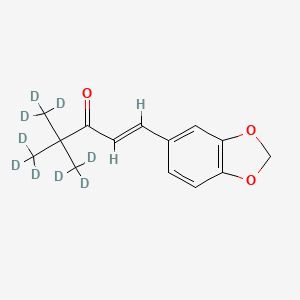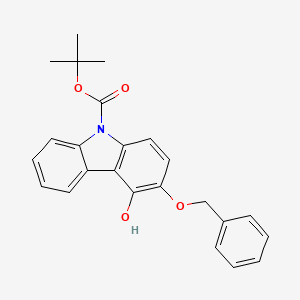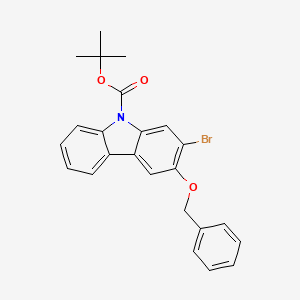
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is a tobacco-specific nitrosamine, commonly referred to as NNK. It is a potent carcinogen found in tobacco products and is known to induce lung cancer in various animal models . The compound is labeled with carbon-13 isotopes, which makes it useful in scientific research for tracing and studying its metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 involves the nitrosation of nicotine-derived nitrosamines. The process typically includes the reaction of nicotine with nitrosating agents under controlled conditions to form the nitrosamine . The carbon-13 labeling is achieved by using carbon-13 labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. The production is carried out in specialized facilities equipped to handle hazardous chemicals and ensure worker safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that can further react with DNA and proteins.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s reactivity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include DNA adducts, which are critical in studying the compound’s carcinogenic properties. Other products include various metabolites that are analyzed to understand the compound’s metabolic pathways .
Aplicaciones Científicas De Investigación
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the compound’s reactivity and interaction with other chemicals.
Biology: To investigate its effects on cellular processes and its role in carcinogenesis.
Medicine: To develop chemopreventive agents and understand the mechanisms of tobacco-related cancers.
Industry: To assess the safety and impact of tobacco products and develop strategies to reduce harmful effects.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of DNA adducts. These adducts result from the metabolic activation of the compound, leading to the formation of reactive intermediates that bind to DNA. This binding causes mutations and initiates carcinogenic processes. The molecular targets include various enzymes involved in DNA repair and replication, leading to disruptions in these pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-Nitrosonornicotine (NNN): Another tobacco-specific nitrosamine with similar carcinogenic properties.
Benzo[a]pyrene (BaP): A polycyclic aromatic hydrocarbon found in tobacco smoke, known for its potent carcinogenic effects.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-13C6 is unique due to its specific structure and the presence of the carbon-13 isotope, which makes it particularly useful for tracing and studying its metabolic pathways. Its potent carcinogenic properties and ability to form DNA adducts make it a critical compound in cancer research .
Propiedades
Número CAS |
1346600-19-8 |
|---|---|
Fórmula molecular |
C10H13N3O2 |
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
N-methyl-N-(4-oxo-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)nitrous amide |
InChI |
InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |
Clave InChI |
FLAQQSHRLBFIEZ-NXGVJODUSA-N |
SMILES |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
SMILES isomérico |
CN(CCC[13C](=O)[13C]1=[13CH]N=[13CH][13CH]=[13CH]1)N=O |
SMILES canónico |
CN(CCCC(=O)C1=CN=CC=C1)N=O |
Sinónimos |
4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone-13C6; NNK-13C6 ; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)









